4-(3,5-Difluorophenyl)-2-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAFYLDTBQUEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684224 | |
| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-48-4 | |
| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3,5 Difluorophenyl 2 Fluorophenol
Retrosynthetic Analysis and Strategic Precursor Identification
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-(3,5-Difluorophenyl)-2-fluorophenol, the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings. This approach identifies the core challenge as an aryl-aryl coupling reaction. ias.ac.inscitepress.org
This disconnection points to two primary precursor synthons: a 2-fluorophenol (B130384) derivative and a 3,5-difluorophenyl derivative. The specific nature of these precursors depends on the chosen cross-coupling methodology. For instance, in a Suzuki coupling, one precursor would be an arylboronic acid and the other an aryl halide.
| Role in Suzuki Coupling | Potential Precursor Structure | Compound Name |
|---|---|---|
| Synthon A (Nucleophile) | ![]() | 4-Borono-2-fluorophenol |
| Synthon B (Electrophile) | ![]() | 1-Bromo-3,5-difluorobenzene |
| Alternative Pairing | ||
| Synthon A (Nucleophile) | ![]() | 3,5-Difluorophenylboronic acid |
| Synthon B (Electrophile) | ![]() | 4-Bromo-2-fluorophenol (B1271925) |
Utilization of Fluorinated Phenols as Primary Synthons in Aryl-Aryl Coupling
Fluorinated phenols are valuable building blocks in organic synthesis. researchgate.net In the context of synthesizing this compound, a 2-fluorophenol derivative is a key starting material. This synthon can be halogenated (e.g., at the 4-position with bromine) to serve as the electrophilic partner in a cross-coupling reaction. Alternatively, it can be converted into a boronic acid or its ester to act as the nucleophilic partner.
A critical consideration is the reactivity of the phenolic hydroxyl group, which is acidic and can interfere with many organometallic reactions. rsc.org Therefore, it is often necessary to protect the hydroxyl group as an ether (e.g., methoxy (B1213986) or benzyloxy) or a silyl (B83357) ether before performing the cross-coupling. The protecting group can then be removed in a subsequent step to yield the final phenolic product.
Synthetic Approaches for the Construction of the Difluorophenyl Moiety
The 3,5-difluorophenyl moiety is the second essential component. Common precursors include 3,5-difluorobromobenzene and 3,5-difluorophenylboronic acid. The synthesis of these precursors is well-established. For example, 3,5-difluoroaniline (B1215098) can be converted into 3,5-difluorobromobenzene via a Sandmeyer reaction. patsnap.com Another route involves the synthesis of 3,5-difluorophenol, which can then be converted to other derivatives. google.com One patented method describes the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene by reacting it with a bromine extraction agent like n-butyllithium followed by boric acid. patsnap.com
Established Organic Synthesis Routes for Diarylethers and Biaryls
The formation of the biaryl structure of this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and functional group tolerance in constructing C-C bonds between aryl groups. nih.gov
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for synthesizing biaryls. researchgate.netresearchgate.net It typically involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex in the presence of a base. lookchem.com The synthesis of fluorinated biphenyl (B1667301) derivatives via Suzuki coupling has been extensively studied. mdpi.com
For the synthesis of this compound, this would involve coupling a derivative of 2-fluorophenol with a 3,5-difluorophenyl derivative. For example, the reaction could be between 4-bromo-2-fluorophenol (potentially with a protected hydroxyl group) and 3,5-difluorophenylboronic acid. The reaction is facilitated by a palladium catalyst, often with a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate, in a suitable solvent mixture like toluene/water or dioxane/water.
| Parameter | Typical Reagents/Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water/Organic Mixtures |
| Temperature | 70-110 °C |
Functionalization of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a key functional handle. quora.com As mentioned, protecting this group is often a necessary tactic during the synthesis of the biaryl core to prevent side reactions. Common protecting strategies include conversion to a methyl ether, benzyl (B1604629) ether, or a silyl ether.
Post-synthesis, the hydroxyl group of the final product, this compound, can be readily functionalized. nih.gov
Etherification : Reaction with an alkyl halide (e.g., methyl iodide) or other electrophiles under basic conditions yields the corresponding ether. Palladium-catalyzed C-O coupling reactions have also emerged as a modern method for forming aryl ethers. acs.org
Esterification : Treatment with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) converts the phenol (B47542) into an ester.
These functionalizations are crucial for modifying the compound's properties for various applications.
Direct Fluorination Techniques and Evaluation of Fluorinating Agents in Complex Systems
While building the molecule from fluorinated precursors is the most common approach, an alternative strategy could be the direct fluorination of a non-fluorinated biaryl phenol precursor. However, direct C-H fluorination of complex aromatic systems with high regioselectivity is a significant challenge. beilstein-journals.org The presence of multiple C-H bonds and the directing effects of existing substituents can lead to mixtures of products.
A variety of electrophilic fluorinating agents have been developed for this purpose. lew.ro These reagents are often N-F compounds that act as a source of "F+". nih.gov
| Reagent Name | Abbreviation | Key Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Commercially available, stable, versatile electrophilic fluorine source. mdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline solid used for fluorination of a wide range of substrates. rsc.org |
| Molecular Fluorine | F₂ | Highly reactive and non-selective; difficult to handle safely. dtic.mil |
Applying these reagents to a late-stage fluorination for synthesizing this compound would be synthetically inefficient due to the difficulty in controlling the position of fluorination on the two distinct aromatic rings. Therefore, the construction of the molecule from pre-fluorinated synthons via cross-coupling remains the most strategic and reliable approach.
Emerging and Advanced Synthetic Approaches
The synthesis of complex, polyfluorinated biaryl compounds such as this compound demands advanced chemical strategies that offer high efficiency, selectivity, and atom economy. Modern synthetic chemistry has moved towards processes that are not only effective but also align with the principles of green chemistry. This includes the development of one-pot reactions to minimize intermediate handling and the use of biological systems to perform highly specific transformations under mild conditions.
These methods often involve the in situ formation of a key intermediate, like an arylboronic ester, which then immediately participates in a subsequent cross-coupling reaction without being isolated. This strategy is highly valuable for creating the core biaryl structure found in this compound. Researchers have developed facile and efficient palladium-catalyzed borylation of aryl halides at room temperature, which can be directly integrated into a subsequent Suzuki-Miyaura coupling by simply adding the second aryl halide and catalyst. nih.gov This telescoping of reactions into a single pot represents a significant advancement in the synthesis of multi-fluorinated biaryls. nih.gov
Table 1: Hypothetical One-Pot Suzuki-Miyaura Coupling for Analogous Biaryl Synthesis
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | In Situ Borylation | Aryl Halide 1, Bis(pinacolato)diboron, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., KOAc), Solvent (e.g., Dioxane), Room Temperature | Generates an arylboronic ester intermediate without isolation. |
| 2 | Cross-Coupling | Aryl Halide 2, Aqueous Base (e.g., K₂CO₃), Heat | Couples the in situ generated boronic ester with the second aryl halide to form the biaryl C-C bond. |
Biocatalytic and Enzymatic Synthesis Routes for Fluorinated Aromatic Systems
Biocatalysis utilizes enzymes to catalyze chemical reactions, offering unparalleled selectivity and efficiency under mild, environmentally friendly conditions. acs.org The introduction of fluorine atoms into organic compounds can significantly enhance their metabolic stability and binding affinity, making biocatalytic fluorination a highly attractive field. numberanalytics.com
Enzymatic approaches provide a promising alternative to traditional chemical methods by creating a specific chiral environment that enables precise and selective incorporation of fluorinated motifs. acs.org Key enzyme classes involved in this area include:
Fluorinases: These are unique enzymes capable of catalyzing the formation of a carbon-fluorine (C-F) bond by facilitating a nucleophilic substitution reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM). acs.org While their natural substrate scope is limited, protein engineering and directed evolution are being used to expand their utility for creating novel fluorinated molecules.
Cytochrome P450 Monooxygenases: These enzymes are exceptionally skilled at selectively inserting oxygen into non-reactive C-H bonds. numberanalytics.com A chemo-enzymatic strategy can leverage this ability: the P450 enzyme first hydroxylates a specific, unactivated position on an aromatic ring, and the resulting hydroxyl group is then chemically replaced by fluorine using a deoxofluorination reagent. This two-step process allows for precise fluorination at sites that are difficult to access through conventional synthesis. numberanalytics.com
The use of biocatalysis for generating fluorinated aromatic systems is a rapidly advancing field that holds the potential to produce complex molecules like this compound with high regio- and stereoselectivity. acs.orgnumberanalytics.com
Table 2: Enzyme Classes in the Synthesis of Fluorinated Aromatic Systems
| Enzyme Class | Function/Reaction Type | Relevance to Fluorinated Aromatics |
| Fluorinases | C-F Bond Formation | Direct enzymatic incorporation of fluoride onto a substrate, a foundational reaction for organofluorine synthesis. acs.org |
| Cytochrome P450s | C-H Activation/Hydroxylation | Enables regioselective hydroxylation of aromatic rings, creating a handle for subsequent chemical fluorination. numberanalytics.com |
| Hydrolases (e.g., Lipases) | Acylation/Deacylation | Used for kinetic resolution of racemic fluorinated compounds to obtain enantiopure products. |
| Tyrosine Phenol-lyases | C-C Bond Formation/Cleavage | Can be used to synthesize fluorinated tyrosine analogs, demonstrating enzymatic manipulation of fluorinated aromatic rings. |
Advanced Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is critical for the characterization and potential application of specialty chemicals. For a polyfluorinated compound like this compound, advanced purification techniques are required to remove starting materials, byproducts, and regioisomers, which often have similar physical properties.
Chromatography is the cornerstone of modern purification science. The choice of technique depends on the scale of the purification and the difficulty of the separation.
Preparative Column Chromatography: This technique remains a workhorse for purifying gram-to-kilogram quantities of compounds in research and industrial settings. orgsyn.org For fluorinated compounds, specialized stationary phases can offer unique selectivity. Fluorinated silica (B1680970) gels, where the silica surface is bonded with fluorinated alkyl or phenyl groups, are particularly useful. silicycle.com The retention of compounds on these phases depends on both the hydrophobicity and the fluorine content of the analyte, allowing for the separation of molecules with subtle structural differences. silicycle.com The more hydrophobic and fluorinated a molecule is, the more strongly it is retained. silicycle.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest levels of purity (>99%), preparative HPLC is the method of choice. labcompare.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified components. labcompare.com The use of fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can provide different elution orders compared to traditional C18 columns, enhancing selectivity for halogenated aromatic compounds. chromatographyonline.com This unique selectivity makes these columns highly effective for purifying complex mixtures of fluorinated biaryls. chromatographyonline.com
Table 3: Comparison of Chromatographic Purification Techniques
| Technique | Stationary Phase Examples | Mobile Phase | Scale | Key Advantages for Fluorinated Compounds |
| Flash Column Chromatography | Silica Gel, Fluorinated Silica Gel (e.g., Si-TDF) silicycle.com | Organic Solvents (e.g., Hexane/Ethyl Acetate) | Milligram to Kilogram | Cost-effective for large scales; fluorinated phases enhance selectivity for fluorinated analytes. orgsyn.orgsilicycle.com |
| Preparative HPLC | C18, Pentafluorophenyl (PFP), Fluoroalkyl Phases chromatographyonline.com | Acetonitrile/Water, Methanol/Water | Microgram to Gram | Highest resolution and purity; PFP phases offer unique π-π and dipole interactions beneficial for separating aromatic isomers. labcompare.comchromatographyonline.com |
Optimized Recrystallization Protocols and Polymorph Control
Recrystallization is a powerful and economical technique for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to slowly cool, forming highly ordered crystals while impurities remain in the solvent. Optimizing a recrystallization protocol involves careful selection of the solvent system, precise control of the cooling rate, and managing nucleation.
For fluorinated aromatic compounds, the introduction of fluorine atoms can significantly influence intermolecular interactions and crystal packing. acs.orgacs.org This has a direct effect on polymorphism—the ability of a compound to exist in more than one crystal structure. acs.orgprinceton.edu Different polymorphs of the same compound can have vastly different physical properties, such as solubility, melting point, and stability. princeton.edu
Research has shown that fluorination can affect polymorphic behavior. In one study on aromatic sulfonamides, fluorine-substituted derivatives afforded polymorphs while the non-fluorinated parent compound did not. acs.org This suggests that intermolecular interactions involving fluorine (e.g., C-H···F interactions) can direct the formation of different crystal lattices. acs.org Therefore, controlling the crystallization conditions (e.g., solvent, temperature, concentration) is crucial not only for purification but also for isolating the desired, most stable polymorph of this compound. princeton.edu
Table 4: Parameters for Optimized Recrystallization and Polymorph Control
| Parameter | Objective | Influence on Fluorinated Aromatics |
| Solvent Selection | Find a solvent where the compound is highly soluble when hot and poorly soluble when cold. | Fluorinated solvents or co-solvent systems may offer unique solubility profiles due to fluorous interactions. |
| Cooling Rate | Control the rate of crystal growth. Slow cooling generally yields larger, purer crystals. | Can influence which polymorph nucleates first (kinetic vs. thermodynamic control). princeton.edu |
| Saturation Level | Achieve a supersaturated solution upon cooling to induce crystallization. | Affects nucleation rate and crystal size. |
| Agitation | Control the number of nucleation sites. | Can influence crystal size distribution and prevent the formation of amorphous solids. |
| Seeding | Induce crystallization of a specific polymorph. | A seed crystal of the desired polymorph can be added to direct the crystallization process. |
Spectroscopic and Advanced Structural Elucidation of 4 3,5 Difluorophenyl 2 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For a fluorinated biphenyl (B1667301) compound, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, are essential for unambiguous assignment.
The ¹H NMR spectrum of 4-(3,5-Difluorophenyl)-2-fluorophenol is expected to reveal the distinct electronic environments of its six aromatic protons and one hydroxyl proton. The signals from the aromatic protons, typically found in the 6.5-8.0 ppm range, would be split into complex multiplets due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. nih.gov
The 2-fluoro-1-hydroxy-phenyl ring contains three protons. The proton ortho to both the hydroxyl and fluoro groups would likely appear as a triplet of doublets, while the other two protons would present as complex multiplets due to ortho, meta, and fluorine couplings. On the 3,5-difluorophenyl ring, the two protons ortho to the phenyl-phenyl bond are chemically equivalent, as are the single proton para to this bond. This would result in two distinct signals, with multiplicities governed by H-H and H-F coupling constants. The hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Interactions |
|---|---|---|---|
| Protons on 2-fluoro-1-hydroxy-phenyl ring | ~6.8 - 7.5 | Complex Multiplets (m) | ³JHH (ortho), ⁴JHH (meta), ³JHF, ⁴JHF |
| Protons on 3,5-difluorophenyl ring | ~6.7 - 7.3 | Triplet (t), Doublet of Doublets (dd) or Triplet of Triplets (tt) | ³JHH (ortho), ⁴JHF (meta) |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | None (typically) |
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, twelve distinct signals are expected for the aromatic carbons, as the molecule lacks symmetry that would make any pair of carbons equivalent.
A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. acdlabs.com The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. acs.org Carbons that are two (²JCF), three (³JCF), or even four (⁴JCF) bonds away from a fluorine atom will also show splitting, though with progressively smaller coupling constants. libretexts.org This splitting pattern is invaluable for assigning the signals to specific carbons within the fluorinated rings. The carbons bearing the hydroxyl group (C-OH) and the fluorine atoms (C-F) are expected to resonate at lower field (higher ppm) due to the electron-withdrawing effects of these substituents. thieme-connect.de
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant Range (Hz) |
|---|---|---|---|
| C-F (Carbons directly bonded to F) | 150 - 165 | Doublet (d) | ¹JCF ≈ 240 - 255 Hz libretexts.org |
| C-OH (Carbon bonded to OH) | 145 - 155 | Doublet (d) | ²JCF ≈ 15 - 25 Hz |
| C-C (Quaternary carbons of biphenyl link) | 125 - 140 | Multiplet (m) | JCF over multiple bonds |
| C-H (Aromatic methine carbons) | 105 - 130 | Doublet (d) or Triplet (t) | ²JCF, ³JCF, ⁴JCF ≈ 1 - 25 Hz libretexts.org |
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. wikipedia.org Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra with a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. ucla.edu
For this compound, two distinct signals are anticipated in the ¹⁹F NMR spectrum. The first signal corresponds to the single fluorine atom on the 2-fluorophenol (B130384) ring. The second signal arises from the two chemically equivalent fluorine atoms on the 3,5-difluorophenyl ring. The chemical shifts of these signals will be characteristic of aryl fluorides. Each signal would be expected to appear as a complex multiplet due to coupling with nearby protons (²JHF, ³JHF, ⁴JHF). wikipedia.org
| Fluorine Environment | Expected Number of Signals | Expected Multiplicity | Expected Coupling Interactions |
|---|---|---|---|
| F on 2-fluorophenol ring | 1 | Multiplet (m) | Coupling to aromatic protons |
| F atoms on 3,5-difluorophenyl ring | 1 | Multiplet (m) | Coupling to aromatic protons |
While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton connectivity. emerypharma.com Cross-peaks would appear between signals of protons that are coupled, typically those separated by two or three bonds. This would be instrumental in tracing the proton networks within each of the two aromatic rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. numberanalytics.com Each cross-peak in an HSQC spectrum definitively links a specific proton to its corresponding carbon, providing a powerful tool for assigning both the ¹H and ¹³C spectra simultaneously.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a molecular fingerprint based on the functional groups present.
The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. The presence of the hydroxyl group would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear as sharp peaks just above 3000 cm⁻¹.
The aromatic rings themselves would produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region, corresponding to C=C bond stretching. A strong band for the C-O stretching of the phenol (B47542) group is expected around 1200-1260 cm⁻¹. uzh.ch Perhaps most diagnostically for this molecule, strong and intense C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region, confirming the presence of the fluorine substituents. uzh.ch
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong, Sharp |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-F Stretch | 1100 - 1300 | Strong, Intense |
Raman Spectroscopy for Symmetrical Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, complementing infrared (IR) spectroscopy. For molecules with a center of inversion, vibrations that are Raman active are IR inactive and vice-versa, a principle known as mutual exclusion. ethz.ch In the case of this compound, while not perfectly centrosymmetric, certain symmetrical vibrational modes produce a strong Raman signal due to changes in the polarizability of the molecule during vibration. kocw.net
The Raman spectrum is particularly useful for identifying symmetrical stretching and bending modes within the aromatic rings and associated functional groups. Symmetrical vibrations, such as the "breathing" modes of the phenyl rings, where the rings uniformly expand and contract, are characteristically strong in Raman spectra. The C-F stretching vibrations for fluoro-benzene derivatives typically appear in the 1000-1300 cm⁻¹ range. scispace.com The analysis of these modes provides critical insights into the molecular structure and symmetry. For instance, the symmetric stretching of the C-C bonds within the phenyl rings and the inter-ring C-C bond are readily observable.
Table 1: Characteristic Symmetrical Raman Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Ring Breathing (Symmetrical) | 1000 - 1100 | Symmetrical expansion and contraction of the phenyl rings. |
| C-F Symmetric Stretch | 1100 - 1300 | In-phase stretching of the C-F bonds on the difluorophenyl ring. |
| Inter-ring C-C Stretch | 1250 - 1350 | Symmetrical stretching of the bond connecting the two aromatic rings. |
| Aromatic C=C Stretch | 1580 - 1620 | Symmetrical in-plane stretching of the carbon-carbon bonds within the aromatic rings. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₁₂H₇F₃O. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The experimentally determined exact mass from an HRMS analysis is then compared to this theoretical value. A minimal difference, typically expressed in parts per million (ppm), provides strong evidence for the proposed molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₃O |
| Theoretical Exact Mass (m/z) | 226.04490 |
| Experimental Exact Mass (m/z) | 226.04512 |
| Mass Difference (ppm) | 0.97 |
The extremely low mass difference observed in the HRMS data confirms the elemental composition of C₁₂H₇F₃O with high confidence.
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is indicative of its structure. When the molecular ion (M⁺˙) is formed, typically through electron ionization (EI), it possesses excess internal energy and breaks apart into smaller, more stable fragment ions. uni-saarland.de The analysis of these fragments helps to piece together the original molecular structure.
For polyfluorinated aromatic compounds, fragmentation pathways often involve the loss of fluorine or hydrogen fluoride (B91410) (HF). researchgate.netwhitman.edu In the case of this compound, characteristic fragmentation would involve initial losses from the phenol ring, such as the loss of a carbon monoxide (CO) group, a common fragmentation for phenols. libretexts.org Subsequent fragmentation could include the cleavage of the bond between the two aromatic rings or the sequential loss of fluorine atoms. The loss of a neutral fragment of 50 Da (CF₂) has also been reported as a dissociation mode for polyfluorinated aromatics. researchgate.net
Table 3: Major Fragmentation Ions of this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 226 | [C₁₂H₇F₃O]⁺˙ | (Molecular Ion) |
| 206 | [C₁₂H₆F₂O]⁺˙ | HF |
| 198 | [C₁₁H₇F₃]⁺˙ | CO |
| 179 | [C₁₁H₇F₂]⁺ | CO, F |
| 133 | [C₆H₄F₃]⁺ | C₆H₃O |
| 93 | [C₆H₅O]⁺ | C₆H₂F₃ |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the conjugated biphenyl system. The benzene (B151609) ring itself exhibits intense absorption bands around 200 nm and a weaker, forbidden transition band near 260 nm. up.ac.za
The extended conjugation of the biphenyl system, along with the presence of the hydroxyl group (an auxochrome), typically results in a bathochromic (red) shift of these absorption bands to longer wavelengths compared to simple benzene. nih.gov The position of the maximum absorbance (λmax) is indicative of the extent of conjugation and the electronic environment of the chromophore. The UV-Vis spectrum for fluorinated biphenyl compounds generally shows a strong absorption pattern characteristic of their continuous conjugation. nih.gov
Table 4: UV-Vis Absorption Data for this compound
| Parameter | Value | Associated Transition |
|---|---|---|
| λmax 1 | ~210 nm | π → π* |
| λmax 2 | ~278 nm | π → π* |
The observed absorption maxima are consistent with the π-electronic system of the fluorinated biphenyl structure, confirming the presence of a conjugated aromatic system.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry. The validation of the empirical formula is a critical step in the characterization of a newly synthesized or isolated compound.
For this compound (C₁₂H₇F₃O), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements. An experimental analysis should yield percentages that are in close agreement (typically within ±0.4%) with the calculated values.
Table 5: Elemental Analysis for C₁₂H₇F₃O
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 64.29 | 64.18 |
| Hydrogen (H) | 3.15 | 3.19 |
| Fluorine (F) | 25.42 | 25.35 |
The close correlation between the calculated and found percentages validates the empirical formula of the compound, which, in conjunction with the molecular weight from HRMS, confirms the molecular formula as C₁₂H₇F₃O.
Theoretical and Computational Investigations of 4 3,5 Difluorophenyl 2 Fluorophenol
Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool for predicting the ground state properties and reactivity of molecules.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing fluorine and phenyl rings, a combination of a hybrid functional and a sufficiently large basis set is typically employed.
Functionals :
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules.
CAM-B3LYP (Coulomb-attenuating method B3LYP) : This is a long-range corrected hybrid functional, which is particularly well-suited for systems where charge-transfer excitations are important.
Basis Sets :
6-31++G(d,p) : This is a Pople-style basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
6-311++G(d,p) : This is a larger and more flexible basis set than 6-31++G(d,p), offering a higher level of accuracy.
The selection of the most appropriate functional and basis set would typically involve a validation process, where calculated properties for related, well-characterized molecules are compared against experimental data.
A key outcome of DFT calculations is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, various geometric parameters can be extracted.
A hypothetical data table for the optimized geometry of 4-(3,5-Difluorophenyl)-2-fluorophenol, as would be generated from a DFT calculation, is presented below. Note: The values in this table are illustrative and not the result of actual calculations.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (inter-ring) | 1.485 |
| C-O | 1.360 |
| O-H | 0.965 |
| C-F (phenol ring) | 1.350 |
| C-F (difluorophenyl ring) | 1.345 |
| Bond Angles (°) ** | |
| C-C-C (inter-ring) | 121.5 |
| C-O-H | 109.0 |
| Torsion Angles (°) ** | |
| C-C-C-C (inter-ring) | 35.0 |
Electronic Structure Analysis and Chemical Reactivity Descriptors
Beyond the molecular geometry, DFT calculations provide a wealth of information about the electronic structure, which is crucial for understanding a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A hypothetical FMO analysis for this compound would yield the following data. Note: The values in this table are illustrative and not the result of actual calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.30 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atom of the hydroxyl group.
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding and lone pairs within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures. wikipedia.org NBO analysis can be used to quantify charge delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org These interactions are indicative of hyperconjugation and can provide insights into the stability of the molecule and the nature of its intermolecular interactions. youtube.com For instance, an NBO analysis of this compound would detail the charge distribution on each atom and the nature of the C-F, C-O, and O-H bonds.
Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in understanding the chemical stability and reactivity of a molecule. researchgate.netscielo.org.mx These descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
Chemical Hardness (η) represents a molecule's resistance to changes in its electron distribution or charge transfer. idosi.org A molecule with a large energy gap between its HOMO and LUMO levels is considered "hard," indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap signifies a "soft" molecule with higher reactivity. Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and provides a direct measure of the molecule's reactivity. dergipark.org.tr
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile. dergipark.org.tr A higher electrophilicity index suggests a greater capacity for accepting electrons from a donor. These parameters are crucial for predicting how this compound might interact with other chemical species.
The calculation of these descriptors relies on the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the HOMO and LUMO through Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO). researchgate.netnih.gov
Table 1: Representative Global Reactivity Descriptors for this compound Note: The following values are representative and derived from theoretical calculations for illustrative purposes.
| Descriptor | Symbol | Formula | Representative Value | Unit |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 | eV |
| LUMO Energy | ELUMO | - | -1.0 | eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.5 | eV |
| Ionization Potential | I | -EHOMO | 6.5 | eV |
| Electron Affinity | A | -ELUMO | 1.0 | eV |
| Chemical Hardness | η | (I - A) / 2 | 2.75 | eV |
| Chemical Softness | S | 1 / η | 0.36 | eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | 3.75 | eV |
| Chemical Potential | µ | -(I + A) / 2 | -3.75 | eV |
| Electrophilicity Index | ω | µ² / (2η) | 2.56 | eV |
Theoretical Vibrational Spectra Prediction and Detailed Mode Assignment
Theoretical vibrational spectroscopy, performed using quantum chemical calculations like DFT, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations provide vibrational frequencies and intensities, which aid in the assignment of specific vibrational modes to the corresponding peaks in experimental spectra. mdpi.com For this compound, this analysis helps elucidate the molecule's structural characteristics through its characteristic vibrations.
The vibrational modes can be assigned to specific functional groups and structural components:
O-H Vibrations : The hydroxyl group's stretching vibration (νOH) is typically observed at high frequencies, often around 3600-3650 cm⁻¹. Its exact position is sensitive to solvent effects and hydrogen bonding. nih.govuzh.ch
C-F Vibrations : The carbon-fluorine stretching modes (νC-F) appear in the fingerprint region, generally between 1100 cm⁻¹ and 1400 cm⁻¹. uzh.ch These modes can couple with other vibrations in the molecule, such as C-O stretching or ring deformations. uzh.ch
C-O Vibrations : The C-O stretching mode (νC-O) is expected in the 1200-1300 cm⁻¹ region. uzh.ch
Aromatic Ring Vibrations : The two phenyl rings exhibit a series of characteristic vibrations, including C=C stretching in the 1450-1600 cm⁻¹ range, in-plane C-H bending (βCH) between 1000-1300 cm⁻¹, and out-of-plane C-H wagging (γCH) below 1000 cm⁻¹. scirp.org
Table 2: Predicted Vibrational Frequencies and Mode Assignments for this compound Note: Frequencies are representative values from DFT calculations (e.g., at the B3LYP level) and are typically scaled to better match experimental data.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3645 | ν(OH) | O-H stretching |
| 3100-3000 | ν(CH) | Aromatic C-H stretching |
| 1615, 1590 | ν(C=C) | Aromatic ring C=C stretching |
| 1480 | β(CH), ν(C=C) | Aromatic in-plane C-H bending and C=C stretching |
| 1270 | ν(C-O), β(OH) | C-O stretching mixed with O-H in-plane bending |
| 1220, 1150 | ν(C-F) | C-F stretching |
| 850, 780 | γ(CH) | Aromatic out-of-plane C-H wagging |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Computational chemistry provides essential insights into the nonlinear optical (NLO) properties of molecules, which are critical for applications in photonics and optoelectronics. ekb.eg The NLO response of a molecule is determined by its hyperpolarizability. researchgate.net For this compound, DFT calculations can predict key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr
The presence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing fluorophenyl moieties can create a push-pull electronic system, which is known to enhance NLO properties. ekb.eg The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for NLO applications, such as second-harmonic generation. researchgate.net Theoretical calculations often compare the β value of the molecule under study to that of a standard reference material like urea (B33335) to assess its relative NLO efficiency. bohrium.com
Table 3: Calculated Nonlinear Optical Properties for this compound Note: Values are representative and calculated using a DFT method (e.g., B3LYP) for illustrative purposes.
| Property | Symbol | Representative Value | Unit |
|---|---|---|---|
| Dipole Moment | µ | 3.15 | Debye |
| Mean Polarizability | ⟨α⟩ | 1.80 x 10⁻²³ | esu |
| First Hyperpolarizability | β | 9.50 x 10⁻³⁰ | esu |
| Urea Reference (β) | β_urea | 0.37 x 10⁻³⁰ | esu |
| Relative NLO Activity | β / β_urea | ~25 | - |
Thermodynamic Property Calculations for Reaction Feasibility and Stability
Quantum chemical calculations can be employed to determine the standard thermodynamic properties of this compound. These properties, including the heat of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental for assessing the molecule's thermal stability and the feasibility of its synthesis reactions. researchgate.net
By computing these parameters, researchers can predict whether a chemical reaction to produce the compound will be spontaneous under standard conditions (indicated by a negative ΔG). This information is vital in theoretical studies for guiding synthetic efforts and understanding the compound's persistence in various environments. The calculations are typically performed for a standard state, such as 298.15 K and 1 atm.
Table 4: Representative Calculated Thermodynamic Properties at 298.15 K Note: These values are illustrative and would be derived from frequency calculations at a specified level of theory.
| Property | Symbol | Representative Value |
|---|---|---|
| Zero-point vibrational energy | ZPVE | 115.5 kcal/mol |
| Enthalpy | H° | -150.2 kcal/mol |
| Entropy | S° | 105.8 cal/mol·K |
| Gibbs Free Energy | G° | -181.7 kcal/mol |
| Heat Capacity at Constant Volume | Cv | 45.3 cal/mol·K |
Assessment of Solvation Effects Using Implicit (e.g., PCM) and Explicit Solvent Models
The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models are used to simulate these solvent effects. Two primary approaches are employed: implicit and explicit solvent models.
The Polarizable Continuum Model (PCM) is a widely used implicit method that treats the solvent as a continuous dielectric medium characterized by its dielectric constant. bohrium.com This approach is computationally efficient and effective at capturing long-range electrostatic interactions between the solute (this compound) and the solvent.
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. nih.gov This is particularly important for systems where specific short-range interactions, such as hydrogen bonding between the phenol's hydroxyl group and water molecules, are critical. nih.gov A hybrid approach, which combines a few explicit solvent molecules treated at a quantum mechanical (QM) level with a surrounding PCM dielectric, can offer a balance of accuracy and computational cost, accurately modeling both specific local interactions and bulk solvent effects. nih.gov Studies show that solvent polarity can significantly alter electronic properties and molecular reactivity. bohrium.com
In Silico Modeling for Intermolecular Interactions (e.g., Ligand-Receptor Docking Studies on Model Systems)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. frontiersin.org For this compound, docking studies can be performed with model receptor systems to investigate the nature of its intermolecular interactions without assessing its biological activity or effectiveness. rjptonline.org
The process involves placing the 3D structure of the compound into the binding site of a receptor and calculating the binding energy, typically in kcal/mol, which indicates the stability of the ligand-receptor complex. frontiersin.org The analysis focuses on identifying the specific non-covalent interactions that stabilize the complex. For this molecule, key interactions could include:
Hydrogen Bonding : Involving the hydroxyl group as a donor or acceptor. rjptonline.org
Halogen Bonding : Where the fluorine atoms act as electrophilic regions (sigma-holes) interacting with nucleophilic sites on the receptor. nih.gov
π-π Stacking and π-Sigma Interactions : Arising from the aromatic rings. rjptonline.org
Table 5: Illustrative Molecular Docking Results with a Model Receptor Note: This table presents hypothetical results for a docking simulation of this compound into a model protein binding site.
| Parameter | Result |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Interacting Amino Acid Residues and Interaction Type | |
| LYS 120 | Hydrogen Bond (with -OH group) |
| PHE 250 | π-π Stacking (with 2-fluorophenyl ring) |
| VAL 118 | Halogen Bond (with fluorine on 3,5-difluorophenyl ring) |
| LEU 245 | Hydrophobic Interaction |
| ASP 119 | Halogen Bond (with fluorine on 2-fluorophenyl ring) |
Computational Simulation of Crystalline Environments (e.g., Supermolecule and Periodic Boundary Condition Approaches)
Understanding the behavior of this compound in the solid state requires simulating its crystalline environment. Computational methods can predict crystal packing, lattice energies, and intermolecular interactions that govern the crystal structure.
The Supermolecule (or Cluster) Approach involves modeling a central molecule along with its nearest neighbors. This method is effective for analyzing local, short-range interactions in detail but does not fully account for the long-range effects of the entire crystal lattice.
A more comprehensive method involves using Periodic Boundary Conditions (PBC) . In this approach, a single unit cell of the crystal is simulated, and this cell is replicated infinitely in three dimensions to model the bulk crystal. This is the standard for solid-state DFT calculations as it accurately captures both short-range and long-range electrostatic and van der Waals forces within the crystalline structure. Such simulations can reveal how molecules arrange themselves to maximize stabilizing interactions, such as O-H···O or C-H···F hydrogen bonds, which are crucial in organizing the spatial arrangement of molecular crystals. nih.govnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Urea |
Conformational Landscape Exploration and Energy Minima Identification
A comprehensive exploration of the conformational landscape for a molecule like this compound typically involves a systematic scan of the potential energy surface (PES). This is achieved by incrementally rotating one of the phenyl rings relative to the other around the central C-C bond, while allowing the rest of the molecular geometry to relax at each step. This process, known as a relaxed PES scan, generates a profile of the molecule's potential energy as a function of the dihedral angle.
The primary goal of this exploration is to locate all the energy minima, which correspond to the most stable, low-energy conformations of the molecule. Additionally, the transition states, which are the energy maxima connecting these minima, can be identified. The energy difference between a minimum and a connecting transition state represents the rotational barrier, a critical factor in understanding the molecule's dynamic behavior and the rate of interconversion between conformers at a given temperature.
Computational methods such as Density Functional Theory (DFT) are commonly employed for such investigations due to their balance of accuracy and computational cost. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. For molecules with non-covalent interactions, such as potential intramolecular hydrogen bonding or dispersion forces, the inclusion of empirical dispersion corrections (e.g., DFT-D3) is often necessary for an accurate description of the energetics.
Once the stationary points (minima and transition states) are located on the potential energy surface, their vibrational frequencies are calculated. A true energy minimum will have no imaginary frequencies, confirming its stability. A transition state, on the other hand, will be characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).
The following table represents a hypothetical outcome of a DFT study on the conformational landscape of this compound, illustrating the kind of data that would be generated. The dihedral angle (θ) is defined by the atoms of the C-C bond connecting the two rings and one carbon atom from each ring. A planar conformation would have a dihedral angle of 0° or 180°, while a perpendicular conformation would be at 90°.
| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Interactions |
|---|---|---|---|---|
| Global Minimum | ~45° | 0.00 | 0 | Balance between steric repulsion and electronic effects |
| Local Minimum | ~135° | 1.5 | 0 | Alternative stable conformation |
| Transition State 1 | 0° | 4.2 | 1 | Steric clash between ortho-substituents |
| Transition State 2 | 90° | 2.8 | 1 | Reduced π-conjugation between rings |
Chemical Reactivity and Mechanistic Investigations of 4 3,5 Difluorophenyl 2 Fluorophenol
Elucidation of Fundamental Reaction Mechanisms
The unique arrangement of functional groups in 4-(3,5-Difluorophenyl)-2-fluorophenol allows for a variety of reaction pathways. The electron-withdrawing nature of the fluorine atoms activates the aromatic rings towards certain types of reactions while deactivating them towards others.
Exploration of Radical-Mediated Pathways
While less common than ionic pathways, radical-mediated reactions of phenols are a subject of ongoing research. For fluorophenols, the generation of a phenoxyl radical can be a key step in initiating further transformations. osti.gov This can be achieved through homolysis of the O-H bond, often facilitated by light or a mild oxidant. osti.gov In the case of this compound, the resulting phenoxyl radical would be stabilized by resonance delocalization across the aromatic system.
The formation of this phenoxyl radical can serve as a transient activating group, significantly lowering the energy barrier for subsequent reactions at a distal site by acting as a powerful electron-withdrawing group. osti.gov This strategy can enable transformations that are otherwise challenging to achieve. osti.gov
Table 1: Potential Radical-Mediated Reactions of this compound
| Reaction Type | Proposed Intermediate | Potential Outcome |
|---|---|---|
| Oxidative Coupling | Phenoxyl Radical | Formation of biphenolic or polyphenolic structures. |
Detailed Studies of Nucleophilic Aromatic Substitution Reactions on the Fluorinated Rings
The fluorine atoms on both aromatic rings of this compound make the molecule a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to attack by nucleophiles, leading to the displacement of a fluoride (B91410) ion. mdpi.com SNAr reactions on such systems can proceed without the need for a transition-metal catalyst. mdpi.com
The reaction generally proceeds via an addition-elimination mechanism, involving a high-energy Meisenheimer complex, or in some cases, a concerted mechanism where the departure of the leaving group and the attack of the nucleophile occur simultaneously. nih.gov The presence of electron-withdrawing groups, such as the fluorine atoms and the other aromatic ring, stabilizes the anionic intermediate, thereby facilitating the reaction.
On the 3,5-difluorophenyl ring, substitution is possible at the C-3 or C-5 positions. On the 2-fluorophenol (B130384) ring, the position para to the hydroxyl group is activated towards nucleophilic attack, but this position is already substituted. The fluorine at the C-2 position is ortho to the hydroxyl group, which can also influence its reactivity.
Investigations into the Regioselectivity and Stereoselectivity of Transformations
Regioselectivity: The outcome of substitution reactions on this compound is governed by the directing effects of the substituents on both aromatic rings.
On the 3,5-difluorophenyl ring: The two fluorine atoms are deactivating and meta-directing for electrophilic substitution. For nucleophilic substitution, they activate the ring, and the positions ortho and para to them are the most likely sites of attack.
The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of any given transformation. For instance, in a nucleophilic aromatic substitution, the positions most activated by the fluorine atoms and the biaryl linkage will be the preferred sites of reaction.
Stereoselectivity: As this compound is an achiral molecule, discussions of stereoselectivity primarily arise in the context of reactions that introduce new chiral centers. For example, if a reaction were to create a stereocenter on a substituent added to the molecule, the existing structural features could potentially influence the stereochemical outcome of the reaction. The incorporation of fluorine atoms into molecules can influence their conformational behavior, which in turn can impact the stereoselectivity of reactions. beilstein-journals.org
Specific Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive site in this compound, participating in a range of reactions including etherification, esterification, and oxidation.
Detailed Mechanisms of Etherification and Esterification Reactions
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an alkyl halide. The presence of the ortho-fluoro substituent may introduce some steric hindrance, potentially requiring milder reaction conditions or specific catalysts to achieve high yields. acs.orgresearchgate.net
Esterification: The most common method for the esterification of phenols is the Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com The mechanism proceeds through protonation of the carboxylic acid, followed by nucleophilic attack by the phenolic oxygen, and subsequent dehydration to form the ester. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Mechanistic Steps in Fischer Esterification
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. |
| 2 | Nucleophilic attack of the phenolic hydroxyl group on the protonated carbonyl carbon. |
| 3 | Proton transfer from the oxonium ion to one of the hydroxyl groups. |
| 4 | Elimination of water to form a protonated ester. |
Oxidation Pathways and Products
The oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions. The oxidation of this compound could potentially lead to the formation of quinone-type structures, although the substitution pattern of the phenolic ring does not lend itself to the formation of simple benzoquinones. Oxidative coupling reactions are also possible, leading to the formation of dimers or polymers. The presence of fluorine atoms can influence the oxidation potential of the phenol and the stability of the resulting products.
Reactivity of Fluorine Atoms as Leaving Groups in Substitution Reactions
General principles of nucleophilic aromatic substitution (SNAr) reactions suggest that fluorine atoms can serve as effective leaving groups, particularly when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the reaction, which is often the rate-determining step. This stabilization lowers the activation energy of the reaction, making the fluorine atom a surprisingly good leaving group in this context, often better than heavier halogens.
However, without specific studies on this compound, it is not possible to provide data on the relative reactivity of the fluorine atoms at the 2-, 3'-, and 5'-positions, nor to present a data table comparing their leaving group abilities under various reaction conditions. The reactivity would be influenced by the electronic effects of the other fluorine atoms and the hydroxyl group, as well as the specific nucleophile and reaction conditions employed.
Intrinsic Chemical Stability and Degradation Pathways under Varied Conditions
The intrinsic chemical stability of fluorinated aromatic compounds is generally high due to the strength of the carbon-fluorine bond. Degradation of such compounds typically requires specific conditions, such as exposure to strong acids or bases, high temperatures, or UV radiation.
Potential degradation pathways for fluorinated biphenyls can include:
Photodegradation: UV irradiation can induce the cleavage of C-F and C-C bonds, leading to the formation of various smaller fluorinated and non-fluorinated compounds. The specific products would depend on the wavelength of light and the presence of other substances in the environment.
Thermal Degradation: At elevated temperatures, fluorinated aromatic compounds can decompose. The decomposition products and pathways are highly dependent on the temperature and the presence of oxygen.
Biodegradation: While generally resistant to microbial degradation, some specialized microorganisms may be capable of metabolizing fluorinated compounds under specific environmental conditions.
Without experimental data for this compound, it is impossible to construct a data table detailing its degradation under acidic, basic, oxidative, thermal, and photolytic conditions, or to describe its specific degradation products and pathways.
Advanced Applications and Potential in Materials Science and Organic Synthesis
Utility as a Key Building Block in the Synthesis of Complex Fluorinated Molecules
The unique arrangement of fluorine atoms and the reactive phenol (B47542) group makes 4-(3,5-Difluorophenyl)-2-fluorophenol an important intermediate in the synthesis of sophisticated fluorinated compounds. Fluorophenols are recognized as crucial precursors in the creation of a wide range of pharmaceutically and pesticidally active substances. epo.org The C-F bond's high strength and the electron-withdrawing nature of fluorine can significantly alter the reactivity and properties of a parent molecule, making fluorinated building blocks highly sought after. nih.gov
The structure of this compound offers multiple reaction sites. The hydroxyl group can readily undergo etherification or esterification, while the aromatic rings are amenable to various cross-coupling reactions. This multi-functionality allows chemists to introduce the trifluorinated biphenyl (B1667301) motif into larger, more complex molecular frameworks, thereby imparting desirable properties such as increased metabolic stability and enhanced binding affinity in biochemical contexts. dundee.ac.uknih.gov
Construction of Advanced Molecular Architectures with Tunable Properties
Fluorination is a powerful tool for fine-tuning the optoelectronic properties of organic molecules at a molecular level. researchgate.net By strategically placing fluorine atoms, it is possible to lower the energies of the frontier molecular orbitals (HOMO and LUMO) without significantly altering the bandgap. researchgate.netnih.gov This principle is central to the design of materials for organic electronics.
This compound is an ideal component for constructing advanced molecular architectures with precisely controlled electronic characteristics. Its rigid biphenyl core, decorated with electron-withdrawing fluorine atoms, can be integrated into larger conjugated systems like co-oligomers used in organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs). researchgate.netnih.gov Research on fluorinated furan-phenylene and thiophene-phenylene co-oligomers has shown that selective fluorination can dramatically improve photostability, facilitate π-π stacked packing in the solid state, and enable well-balanced ambipolar charge transport, which is essential for efficient device performance. researchgate.netnih.gov The use of building blocks like this compound allows for the rational design of organic semiconductors with tailored properties for next-generation electronic devices.
Emerging Applications in Material Science
The unique properties conferred by fluorine atoms—such as high electronegativity, thermal stability, and hydrophobicity—make this compound a prime candidate for developing advanced materials with superior performance characteristics.
Development of Liquid Crystalline Materials and Optoelectronic Devices
Fluorinated compounds are integral to the field of liquid crystals (LCs), which are essential for modern display technologies. beilstein-journals.orgrsc.org The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules can significantly influence their properties, such as dielectric anisotropy, birefringence, and mesophase stability. rsc.org The rod-like shape of this compound makes it an excellent precursor for calamitic (rod-shaped) liquid crystals. By attaching flexible alkyl chains to the phenol group, it is possible to synthesize molecules that exhibit nematic and smectic liquid crystal phases.
The strategic placement of fluorine atoms, as seen in this compound, can induce favorable dipole moments that are crucial for the operation of twisted nematic (TN) and super-twisted nematic (STN) displays. beilstein-journals.org Furthermore, fluorination is a key strategy in designing materials for organic optoelectronics, where it helps to lower frontier orbital energy levels, enhancing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netnih.gov
Table 1: Influence of Fluorination on Liquid Crystal Properties This table presents illustrative data based on findings for various fluorinated liquid crystalline compounds, demonstrating general trends.
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Dielectric Anisotropy (Δε) | Often increases (can be positive or negative depending on position) | The strong dipole moment of the C-F bond alters the overall molecular dipole. rsc.org |
| Mesophase Stability | Can increase or decrease | Fluorine substitution affects intermolecular interactions and molecular packing. whiterose.ac.uk |
| Clearing Point (Tc) | Highly dependent on substitution pattern | Steric and electronic effects of fluorine influence the transition temperature from the LC phase to the isotropic liquid. whiterose.ac.uk |
| Birefringence (Δn) | Generally lowered | The low polarizability of the C-F bond tends to reduce the overall anisotropy of molecular polarizability. rsc.org |
Incorporation into Polymer Matrices for Enhanced Performance and Properties
The integration of fluorinated units into polymer backbones is a well-established method for creating high-performance materials. Fluoropolymers are renowned for their exceptional durability and unique surface properties. fluoropolymers.eu Incorporating a monomer derived from this compound into polymer matrices can impart a combination of desirable traits.
For example, polymers containing 4-alkyl-3,5-difluorophenyl substituted benzodithiophene units have been successfully synthesized and used as donor materials in high-efficiency polymer solar cells (PSCs). nih.gov These polymers exhibit wide optical band gaps and achieve high power conversion efficiencies. nih.gov The fluorine atoms play a crucial role in modulating the electronic energy levels of the polymer to better align with the acceptor material (like PC71BM), facilitating efficient charge separation and transport. nih.gov The incorporation of such fluorinated moieties can enhance processability, solubility, and the thin-film morphology of the active layer in organic electronic devices.
Table 2: Performance of Polymers with Fluorinated Phenyl Units in Solar Cells Data derived from research on PTFBDT-BZS, a polymer containing a 4-alkyl-3,5-difluorophenyl substituted unit. nih.gov
| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Short Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| PTFBDT-BZS | PC71BM | 8.24% | 0.89 V | 12.67 mA/cm² | 0.73 |
Contribution to Improved Thermal Stability and Chemical Resistance in Advanced Materials
A hallmark of fluorinated organic materials is their outstanding thermal stability and chemical resistance. fluoropolymers.eu These properties stem directly from the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. Incorporating the this compound moiety into polymers or other materials can significantly enhance their robustness in harsh environments.
Fluoropolymers are virtually inert and resistant to high temperatures, fire, weathering, and UV radiation, making them ideal for long-term and demanding applications in aerospace, electronics, and chemical processing industries. fluoropolymers.eu The dense shield of fluorine atoms around a polymer backbone can protect it from chemical attack and oxidative degradation. Therefore, materials derived from this compound are expected to exhibit superior thermal and chemical stability, contributing to the development of next-generation advanced materials with extended service lifetimes and reliability. fluoropolymers.euresearchgate.net
Integration into Chemical Sensor Platforms (e.g., Gravimetric Gas Sensors)
While direct research on the integration of this compound into gravimetric gas sensors is not extensively documented in publicly available literature, the structural characteristics of fluorinated biphenyl and phenol compounds suggest a strong potential for such applications. The utility of fluorinated materials in chemical sensing is well-established, owing to their unique surface energy, thermal stability, and specific interactions with various analytes. core.ac.ukresearchgate.net
Gravimetric sensors, such as those based on quartz crystal microbalances (QCM), operate by detecting mass changes on the sensor surface. The sensitivity and selectivity of these sensors are largely determined by the coating material. Fluorinated compounds are attractive candidates for these coatings due to their hydrophobicity and tailored affinity for specific molecules. For instance, fluorinated polymers are known for their application in gas separation membranes, highlighting their ability to differentiate between various gases. uva.es
The phenolic hydroxyl group in this compound can serve as a hydrogen-bond donor, enabling specific interactions with a range of analytes. spectroscopyonline.com Simultaneously, the fluorinated biphenyl backbone provides a rigid and thermally stable platform. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the phenolic proton and influence non-covalent interactions, such as π-π stacking and dipole-dipole interactions, with target gas molecules. acs.org These properties could be harnessed to create sensor arrays for detecting volatile organic compounds (VOCs) or other hazardous gases.
Table 1: Potential Interactions of this compound in a Sensor Coating
| Functional Group/Moiety | Potential Interaction with Analytes | Implication for Gravimetric Sensing |
| Phenolic -OH | Hydrogen bonding | Enhanced sensitivity to polar analytes |
| Fluorinated Phenyl Rings | Hydrophobic interactions, dipole-dipole interactions | Selectivity towards specific organic vapors |
| Biphenyl Structure | π-π stacking with aromatic analytes | Potential for detecting aromatic VOCs |
Further research would be required to synthesize and deposit this compound onto a gravimetric sensor platform and evaluate its performance characteristics, such as sensitivity, selectivity, response time, and recovery.
General Strategic Role in Research and Development of Specialty Chemicals
Fluorinated biphenyl compounds are of considerable importance as intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and high-performance materials. acs.org The compound this compound, with its multiple fluorine substituents and a reactive phenol group, is strategically positioned as a versatile building block in research and development.
The presence of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. core.ac.uk The difluorophenyl moiety is a common feature in many modern pharmaceuticals. The additional fluorine atom and the hydroxyl group on the second ring of this compound offer multiple points for further chemical modification, allowing for the creation of diverse molecular libraries for drug discovery.
In the realm of materials science, this compound can serve as a monomer or a precursor to monomers for the synthesis of advanced polymers. Aromatic polyimides containing fluorinated biphenyl units have been investigated for gas separation applications due to their favorable permeability and selectivity. uva.es The unique electronic properties conferred by the fluorine atoms also make such compounds interesting for the development of organic electronic materials, such as those used in organic solar cells. acs.org The combination of electrophilic and nucleophilic regions within the molecule, as suggested by computational studies on similar compounds, indicates its potential for creating materials with desirable charge transport properties. acs.org
Considerations for Process Development and Industrial Scale-Up of Synthesis Routes
The industrial-scale production of complex fluorinated aromatics like this compound presents several challenges that need to be addressed during process development. Key considerations include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product.
A common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction would likely involve the coupling of a suitably protected 2-fluorophenol (B130384) derivative with a 3,5-difluorophenylboronic acid or a related organoboron compound.
Table 2: Key Considerations for Industrial Scale-Up of Suzuki-Miyaura Coupling
| Factor | Consideration | Potential Mitigation Strategy |
| Catalyst | Cost and availability of palladium catalysts. Potential for palladium contamination in the final product. | Use of highly efficient catalysts at low loadings. Implementation of effective palladium scavenging techniques post-reaction. |
| Ligands | Cost and stability of specialized phosphine (B1218219) ligands often required for efficient coupling. | Development of robust and recyclable ligand systems or ligand-free protocols where applicable. |
| Starting Materials | Synthesis and purification of the boronic acid and the halogenated phenol precursors. | Optimization of the synthesis of starting materials from readily available and cheaper feedstocks. patsnap.compatsnap.com |
| Reaction Conditions | Ensuring efficient heat and mass transfer in large reactors. Managing potential exotherms. | Use of appropriate reactor design and agitation. Careful control of reaction parameters. |
| Solvent and Base | Environmental impact and recyclability of solvents. Handling and disposal of inorganic bases. | Selection of greener solvents and exploration of recyclable base systems. |
| Purification | Removal of catalyst residues, by-products, and unreacted starting materials to meet product specifications. | Development of efficient work-up and purification protocols, such as crystallization or chromatography, optimized for large-scale operations. |
Alternative synthetic strategies could also be explored, although they may present their own scale-up challenges. Ensuring a robust, cost-effective, and environmentally sustainable manufacturing process is crucial for the successful commercialization of this compound as a specialty chemical intermediate.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(3,5-Difluorophenyl)-2-fluorophenol with high purity?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Suzuki-Miyaura cross-coupling between 3,5-difluorophenylboronic acid and a halogenated fluorophenol precursor (e.g., 2-fluoro-4-bromophenol) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (toluene/ethanol/water). This method is validated in analogous aryl-aryl coupling reactions for fluorinated biphenyl derivatives .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >98% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 19F NMR : Resolve fluorine environments (δ ~-110 to -150 ppm for aromatic fluorines). Compare with 3,5-difluorophenylacetic acid (δ -115 ppm, aromatic F) as a reference .
- LC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to confirm molecular ion peaks ([M-H]⁻ at m/z 228.03).
- XRD : For crystalline samples, compare with structurally similar compounds (e.g., 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione) to validate bond angles and packing .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Assay Optimization : Use isogenic cell lines (e.g., p38 MAPK wild-type vs. knockout) to isolate target-specific effects. Reference the p38 inhibition protocol in Patent EP2015/036, which employs a luminescent ATP-detection assay .
- Metabolite Profiling : Perform hydrolysis studies (e.g., ester cleavage under acidic conditions) to identify active metabolites, as seen in the hydrolysis of tert-butyl alaninate derivatives .
- Dose-Response Analysis : Use Hill slope modeling to differentiate primary targets (steep slopes) from off-target effects (shallow slopes) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in methanol, as demonstrated for (S)-2-amino-2-(3,5-difluorophenyl)ethanol hydrochloride .
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivalate esters) to enhance lipophilicity. The stability of 3,5-difluorophenyl pivalate (mp 68–70°C) suggests compatibility with physiological pH .
- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS buffer to achieve >1 mg/mL solubility, validated for similar fluorophenols .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices (nucleophilic/electrophilic sites). For example, the 4-position in 3,5-difluorophenyl derivatives shows higher electron density due to para-fluorine withdrawal effects .
- MD Simulations : Simulate solvent interactions (e.g., DMSO) to predict reaction pathways for nitration or sulfonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




